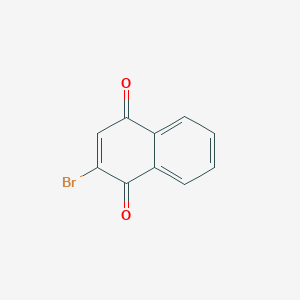

2-bromonaphthalene-1,4-dione

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromonaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOHPBJYGGFYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174688 | |

| Record name | 1,4-Naphthalenedione, 2-bromo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-37-4 | |

| Record name | 1,4-Naphthoquinone, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMO-1,4-NAPHTHOQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2-bromo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromonaphthalene-1,4-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3SMU54CXM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Bromonaphthalene 1,4 Dione

Established Synthetic Routes to 2-Bromonaphthalene-1,4-dione

The synthesis of this compound can be achieved through various pathways, primarily involving the bromination and subsequent oxidation of naphthalene (B1677914) derivatives or by utilizing other halogenated naphthoquinones as starting materials.

Synthesis from Naphthalene Precursors

A foundational method for synthesizing this compound involves the direct bromination of naphthalene followed by oxidation. Another approach starts with 2-methylnaphthalene, which undergoes oxidation to form 2-methyl-1,4-naphthoquinone. This intermediate is then subjected to bromination using reagents like N-bromosuccinimide (NBS) to yield the target compound.

Alternatively, 2-naphthol (B1666908) can be used as a precursor. The reaction of β-naphthol with triphenylphosphine (B44618) and bromine in acetonitrile (B52724) provides a route to 2-bromonaphthalene (B93597). orgsyn.org Subsequent oxidation of the 2-bromonaphthalene would then yield this compound.

A multi-step synthesis starting from naphthalene has also been described, leading to the formation of brominated naphthoquinones. researchgate.net This route involves the formation of a hexabromide intermediate, which, after several steps including dehydrobromination and oxidation, can yield brominated naphthalene-1,4-dione derivatives. researchgate.net

Synthesis from 2,3-Dibromonaphthalene-1,4-dione Derivatives

The compound 2,3-dibromonaphthalene-1,4-dione serves as a key starting material for the synthesis of various substituted naphthoquinones. espublisher.comespublisher.com In a reaction that proceeds via Michael addition, the hydroxide (B78521) anion from a base like potassium hydroxide (KOH) acts as a nucleophile, attacking the C(3) carbon of 2,3-dibromonaphthalene-1,4-dione. espublisher.com This leads to the formation of an intermediate salt, which upon acidification, can yield 2-bromo-3-hydroxynaphthalene-1,4-dione (B1584124). espublisher.com While this specific reaction yields a hydroxylated product, it demonstrates the reactivity of the dibromo-precursor and its potential for conversion to other 2-bromo derivatives.

Modified and Optimized Synthesis Procedures

Optimization of synthetic routes is crucial for improving yield and purity. For instance, in the synthesis of related naphthoquinone derivatives, reaction conditions such as the choice of base (e.g., Et3N or K2CO3) and solvent (e.g., EtOH or Et2O) have been shown to influence the outcome of nucleophilic substitution reactions. nih.govrsc.org While specific optimized procedures for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of optimizing reaction time, temperature, and reagent stoichiometry are generally applicable. For example, in the synthesis of 2-(arylethynyl)naphthalene-1,4-dione derivatives, various solvents and temperatures were screened to find the optimal conditions. rsc.org

Reactivity Studies of this compound

The presence of a bromine atom and the dione (B5365651) functionality makes this compound a versatile substrate for various chemical transformations, most notably nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The electrophilic nature of the carbon atom attached to the bromine makes it susceptible to attack by nucleophiles. This reactivity allows for the introduction of a wide range of functional groups onto the naphthoquinone scaffold.

The reaction of this compound with various amines has been a subject of study. For example, it can be reacted with different amines in the presence of a base like triethylamine (B128534) or potassium carbonate to produce a variety of N-substituted naphthoquinone derivatives. nih.govrsc.org

In one study, this compound was reacted with 2-(methylthio)ethylamine (B103984). nih.govresearchgate.net This reaction yielded two products: 2-(2-(methylthio)ethylamino)-3-bromonaphthalene-1,4-dione and 2-(2-(methylthio)ethylamino)naphthalene-1,4-dione, demonstrating both substitution and subsequent debromination under the reaction conditions. nih.gov

The reaction with pyridyl amines has also been investigated. While a direct reaction of this compound with pyridyl amines is not explicitly detailed, related studies on 2,3-dibromonaphthalene-1,4-dione provide insights. The reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine unexpectedly led to the formation of 2-amino-3-bromonaphthalene-1,4-dione (B11864519). espublisher.comresearchgate.net This suggests that the reaction pathway can be complex and may involve rearrangements or unexpected product formation. Another study describes the coupling of this compound with 2-aminopyridine (B139424) under neat conditions with a catalytic amount of acetic acid to synthesize imidazopyridinedione derivatives. rsc.org

The following table summarizes the key findings from the reactivity studies:

| Reactant 1 | Reactant 2 | Product(s) | Reaction Conditions | Reference(s) |

| This compound | Various amines | N-substituted naphthoquinones | Et3N or K2CO3, EtOH or Et2O, r.t., 18–72 h | nih.govrsc.org |

| This compound | 2-(Methylthio)ethylamine | 2-(2-(methylthio)ethylamino)-3-bromonaphthalene-1,4-dione and 2-(2-(methylthio)ethylamino)naphthalene-1,4-dione | CH2Cl2, room temperature | nih.govresearchgate.net |

| This compound | 2-Aminopyridine | Imidazopyridinedione derivatives | Neat, catalytic AcOH, 100 °C, 8 h | rsc.org |

| 2,3-Dibromonaphthalene-1,4-dione | (Pyridine-2-yl)methanamine | 2-Amino-3-bromonaphthalene-1,4-dione | Dichloromethane (B109758), room temperature | espublisher.comresearchgate.net |

Reactions with Crown Ethers

This compound serves as a key substrate in the synthesis of novel crown-containing naphthoquinones. tubitak.gov.trresearchgate.net The reaction involves the nucleophilic substitution of the bromine atom by the amino group of aminobenzocrown ethers. For instance, reacting 2-bromo-1,4-naphthoquinone with 4'-aminodibenzo-18-crown-6 (B144749) or 4'-aminobenzo-18-crown-6 (B2564457) in the presence of sodium carbonate (Na2CO3) and refluxing in dichloromethane (CH2Cl2) yields the corresponding N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl) aminobenzocrown ether derivatives. tubitak.gov.trresearchgate.net These reactions successfully produce complex molecules that integrate a naphthoquinone unit with a macrocyclic polyether. tubitak.gov.tr

Table 1: Synthesis of Crown-Containing Naphthoquinones

| Reactant 1 | Reactant 2 | Reagent/Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | 4'-Aminodibenzo-18-crown-6 | Na2CO3 / CH2Cl2 | Reflux | N-(3-bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4'-aminodibenzo-18-crown-6 tubitak.gov.trresearchgate.net |

Formation of Aminonaphthoquinones

The bromine atom on this compound facilitates its conversion into various aminonaphthoquinones, which are significant scaffolds in medicinal chemistry. The reaction of 2,3-dibromonaphthalene-1,4-dione with primary amines like (pyridine-2-yl)methanamine can unexpectedly lead to the formation of 2-amino-3-bromonaphthalene-1,4-dione. researchgate.net Similarly, reacting 2-bromo-1,4-naphthoquinone with 2-(methylthio)ethylamine in dichloromethane at room temperature produces amino-substituted naphthoquinones bearing both bromine and a thioether-containing side chain. tubitak.gov.trresearchgate.net These reactions demonstrate the utility of bromo-naphthoquinones as precursors for creating a diverse range of amino-functionalized derivatives. tubitak.gov.trresearchgate.netresearchgate.net

Coupling Reactions

This compound is an effective substrate for various metal-catalyzed and metal-free coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

C-C Coupling Reactions (e.g., with Indole (B1671886) Derivatives)

An environmentally friendly and atom-economical C-C bond formation has been developed for coupling 1,4-naphthoquinones with indole derivatives. acs.orgresearchgate.net Specifically, the reaction of this compound with 1-methyl-1H-indole can be catalyzed by tris(pentafluorophenyl)borane, B(C6F5)3, in water. acs.org This process occurs under an open-air atmosphere at 60 °C and results in the formation of 2-bromo-3-(1-methyl-1H-indol-3-yl)naphthalene-1,4-dione in good yield. acs.org This methodology provides a practical and eco-friendly route to indole-substituted quinones without the need for transition-metal catalysts or organic solvents. acs.orgresearchgate.net

Table 2: C-C Coupling of this compound with Indole

| Naphthoquinone Reactant | Indole Reactant | Catalyst | Solvent/Atmosphere | Conditions | Product | Yield |

|---|

C-Se Coupling Reactions (e.g., with Diaryldiselenides/Ebselen)

A practical and efficient method for the C2-selenylation of 1,4-naphthoquinones has been established using this compound. researchgate.net This coupling reaction joins the naphthoquinone scaffold with organoselenium motifs like diaryl diselenides or ebselen. researchgate.net The reaction is achieved at room temperature in ethanol (B145695), using sodium borohydride (B1222165) (NaBH4) as a reducing agent, which facilitates the formation of the C-Se bond. researchgate.net This approach yields various 2-selenylated-1,4-naphthoquinone derivatives. researchgate.net

Table 3: C-Se Coupling Reaction of this compound

| Naphthoquinone Reactant | Selenium Reactant | Reducing Agent | Solvent | Product |

|---|

Derivatization and Functionalization Strategies

The reactivity of this compound makes it a valuable building block for synthesizing complex hybrid molecules through multi-component reactions and other functionalization approaches.

Synthesis of Novel Amino-1,4-naphthoquinone-appended Triazoles

A general method for the synthesis of previously unreported amino-1,4-naphthoquinone-appended triazoles utilizes this compound in a sequential three-component reaction. epa.govnih.gov This "click chemistry" approach involves the reaction of substituted N-propargylaminonaphthoquinones with sodium azide (B81097) and an electrophile, such as this compound. epa.govresearchgate.net The reaction is conducted in water using triethylamine (Et3N) and copper(I) iodide (CuI) as the catalytic system. epa.govnih.gov This strategy efficiently generates a library of novel triazole-naphthoquinone hybrids, which are of interest for their potential biological activities. researchgate.net

Table 4: Three-Component Synthesis of Amino-1,4-naphthoquinone-appended Triazoles

| Component 1 | Component 2 | Component 3 | Catalyst/Reagents | Solvent | Product Class |

|---|

Preparation of Fused Indoles and Polyheterocyclic Compounds

This compound is a key precursor in the synthesis of fused indole derivatives and more complex polyheterocyclic systems. One notable method involves a ceric ammonium (B1175870) nitrate (B79036) (CAN)-catalyzed three-component domino reaction. This reaction brings together primary amines, β-dicarbonyl compounds, and this compound to afford 5-hydroxybenzo[g]indoles. These resulting fused indoles can be further transformed into polyheterocyclic compounds that contain pyrrolo[1,2-a]azepine fragments.

Another approach to synthesizing fused heterocyclic systems involves the reaction of this compound with aminopyridine derivatives. For instance, its reaction with 2-aminopyridine in the presence of a catalytic amount of acetic acid under neat conditions leads to the formation of imidazopyridinedione derivatives through a process of condensation and rearrangement. rsc.org

Furthermore, this compound can be utilized in the synthesis of benzo[f]indolequinones. sigmaaldrich.com It also serves as a reactant in the preparation of amino-1,4-naphthoquinone-appended triazoles through a sequential three-component reaction. researchgate.net This involves reacting substituted N-propargylaminonaphthoquinones with this compound and sodium azide in the presence of a copper(I) catalyst. researchgate.net

The following table summarizes the synthesis of various fused indoles and polyheterocyclic compounds using this compound:

| Product Class | Reactants | Catalyst/Reagents | Key Transformation |

| 5-Hydroxybenzo[g]indoles | Primary amines, β-dicarbonyl compounds, this compound | Ceric Ammonium Nitrate (CAN) | Three-component domino reaction |

| Imidazopyridinediones | 2-Aminopyridine, this compound | Acetic Acid (catalytic) | Condensation and rearrangement |

| Benzo[f]indolequinones | - | - | - |

| Amino-1,4-naphthoquinone-appended triazoles | Substituted N-propargylaminonaphthoquinones, Sodium azide, this compound | Et3N/CuI | Sequential three-component reaction |

Formation of 2-Allyl-3-bromo-1,4-naphthoquinone

The synthesis of 2-allyl-3-bromo-1,4-naphthoquinone can be achieved starting from this compound. sigmaaldrich.com This transformation introduces an allyl group onto the naphthoquinone ring, providing a valuable intermediate for further synthetic elaborations.

Stereoselectivity and Regioselectivity in Reactions Involving this compound

Reactions involving this compound often exhibit notable stereoselectivity and regioselectivity, which are crucial for the controlled synthesis of complex molecules.

In the context of palladium-catalyzed reactions, the regioselectivity of C-H activation can be a determining factor. For instance, in the synthesis of tetracyclic carbazoles, the choice of catalyst and reaction conditions can direct the C-arylation to a specific position on a heteroaryl bromide substrate. acs.org While not directly involving this compound in the C-H activation step, this highlights the importance of regiocontrol in related systems. The synthesis of 1,4-naphthoquinones through a palladium-catalyzed C-N bond-forming step between this compound and various anilines has been demonstrated to proceed in good yields. acs.orgnih.gov

The reaction of 2,3-dibromonaphthalene-1,4-dione with primary amines, such as (pyridine-2-yl)methanamine, can lead to the formation of monosubstituted aminonaphthoquinones. researchgate.net This reaction demonstrates regioselectivity, as one bromine atom is preferentially substituted by the amine. Interestingly, this reaction can also lead to the unexpected formation of 2-amino-3-bromonaphthalene-1,4-dione. researchgate.net The reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-4-yl)methanamine has been observed to yield 2-aminonaphthalene-1,4-dione, indicating a more complex reaction pathway involving both substitution and elimination. researchgate.net

The following table provides examples of regioselective reactions involving derivatives of this compound:

| Reactant | Co-reactant | Product(s) | Observed Selectivity |

| 2,3-Dibromonaphthalene-1,4-dione | (Pyridine-2-yl)methanamine | 2-((Pyridine-2-yl)methylamino)-3-bromonaphthalene-1,4-dione and 2-Amino-3-bromonaphthalene-1,4-dione | Regioselective substitution and unexpected side product formation |

| 2,3-Dibromonaphthalene-1,4-dione | (Pyridine-4-yl)methanamine | 2-Aminonaphthalene-1,4-dione | Regioselective substitution followed by elimination |

| This compound | 2-Chloro-4-methoxyaniline | 2-((2-Chloro-4-methoxyphenyl)amino)naphthalene-1,4-dione | Regioselective C-N bond formation |

The stereoselectivity of reactions involving naphthoquinones is also a significant area of research, particularly in the synthesis of molecules with multiple stereogenic elements. rsc.org While the provided information does not detail specific stereoselective reactions of this compound itself, the broader context of naphthoquinone chemistry suggests that controlling the three-dimensional arrangement of atoms is a key aspect of their synthetic utility. rsc.org

Advanced Spectroscopic and Structural Characterization of 2 Bromonaphthalene 1,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-bromonaphthalene-1,4-dione derivatives, offering precise information about the proton and carbon environments within the molecule.

¹H NMR Spectral Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms in derivatives of this compound. The chemical shifts (δ), multiplicities, and coupling constants (J) provide a detailed map of the proton framework.

In derivatives such as 2-amino-3-bromonaphthalene-1,4-dione (B11864519), the protons of the naphthoquinone moiety typically appear as multiplets in the aromatic region, generally between 7.66 and 8.16 ppm. researchgate.net For 2-bromo-3-(dimethylamino)naphthalene-1,4-dione, the aromatic protons are observed at δ 7.61–7.69 ppm (2H, multiplet), 7.96–7.98 ppm (1H, multiplet), and 8.07–8.09 ppm (1H, multiplet), while the six protons of the dimethylamino group appear as a singlet at 3.25 ppm. Current time information in Bangalore, IN.

The analysis of various 2-(n-alkylamino)-3-bromo-naphthalene-1,4-dione compounds (where the alkyl group ranges from methyl to octyl) has been conducted, providing a systematic understanding of how the alkyl chain influences the chemical shifts. nih.gov These detailed ¹H NMR studies are essential for confirming the outcomes of synthetic reactions and for the structural verification of new analogues. nih.govresearchgate.net

¹H NMR Spectral Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities | Reference |

|---|---|---|---|

| 2-Bromo-3-(dimethylamino)naphthalene-1,4-dione | Not specified | 3.25 (s, 6H), 7.61–7.69 (m, 2H), 7.96–7.98 (m, 1H), 8.07–8.09 (m, 1H) | Current time information in Bangalore, IN. |

| 2-Amino-3-bromonaphthalene-1,4-dione | CDCl₃ | 7.10-7.40 (NH₂), 7.73-8.00 (m, 4H, naphthoquinone protons) | researchgate.net |

¹³C NMR Spectral Analysis for Carbon Framework Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton. researchgate.net In naphthoquinone derivatives, the chemical shifts of the carbonyl carbons (C=O) are particularly characteristic, typically appearing in the downfield region of the spectrum between 176 and 183 ppm. researchgate.net

For 2-amino-3-bromonaphthalene-1,4-dione, two distinct signals for the carbonyl groups are observed at δ = 176.31 ppm and δ = 178.50 ppm. researchgate.net The carbon atoms directly bonded to the bromine and amino substituents also show characteristic shifts, with C-2 (amino-substituted) appearing at δ = 147.158 ppm and C-3 (bromo-substituted) at δ = 105.151 ppm. researchgate.net Similarly, in 2-bromo-3-(dimethylamino)naphthalene-1,4-dione, the carbonyl carbons resonate at δ 177.8 and 181.8 ppm. Current time information in Bangalore, IN. This technique is invaluable for confirming substitution patterns on the quinone ring. researchgate.netnih.gov

¹³C NMR Spectral Data for Selected this compound Derivatives

| Compound | Solvent | Characteristic Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 2-Bromo-3-(dimethylamino)naphthalene-1,4-dione | Not specified | 44.7 (N(CH₃)₂), 112.9, 126.6, 126.7, 131.2, 131.3, 132.7, 133.9, 153.5, 177.8 (C=O), 181.8 (C=O) | Current time information in Bangalore, IN. |

| 2-Amino-3-bromonaphthalene-1,4-dione | DMSO-d₆ | 105.151 (C3-Br), 147.158 (C2-NH₂), 176.31 (C=O), 178.50 (C=O) | researchgate.net |

⁷⁷Se NMR for Selenylated Derivatives

For derivatives of this compound that have been functionalized with selenium, ⁷⁷Se NMR spectroscopy is a powerful and direct tool for characterization. Research has demonstrated the successful C2-selenylation of 1,4-naphthoquinones, starting from 2-bromo-1,4-naphthoquinone and reacting it with organoselenium compounds like diaryl diselenides. mdpi.com The resulting 2-selenylated-1,4-naphthoquinones have been thoroughly characterized using multinuclear NMR, which includes ¹H, ¹³C, and crucially, ⁷⁷Se NMR. researchgate.net The selectivity of selenium insertion into the naphthoquinone core can be unequivocally demonstrated by ⁷⁷Se NMR experiments. researchgate.net This technique provides unique insights into the electronic environment of the selenium atom, confirming the formation of the C-Se bond and aiding in the structural elucidation of these complex organoselenium compounds. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule. In the context of this compound and its derivatives, the most prominent features in the IR spectrum are the stretching vibrations of the carbonyl (C=O) groups.

For 2-amino-3-bromonaphthalene-1,4-dione, characteristic bands for the C=O vibrations of the naphthalene-1,4-dione moiety are observed at 1676 cm⁻¹ and 1619 cm⁻¹. researchgate.net In metal complexes derived from 2-bromo-3-hydroxynaphthalene-1,4-dione (B1584124), the carbonyl stretching frequency is observed around 1632 cm⁻¹, which can shift upon coordination to a metal center. The precise position of these carbonyl bands can be influenced by the nature and position of other substituents on the naphthoquinone ring.

Characteristic IR Frequencies for this compound Derivatives

| Compound / Derivative | Vibration (ν) | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| 2-Amino-3-bromonaphthalene-1,4-dione | ν(C=O) | 1676 and 1619 | researchgate.net |

| Zn(II) complex of 2-bromo-3-hydroxynaphthalene-1,4-dione | ν(C=O) | 1632 | |

| Cu(II) complex of 2-bromo-3-hydroxynaphthalene-1,4-dione | ν(C=O) | 1650 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives. The parent compound, this compound, has a computed molecular weight of 237.05 g/mol . mdpi.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the molecular formula.

For example, the molecular mass of the derivative 2-amino-3-bromonaphthalene-1,4-dione was determined to be 252.4707 m/z using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF). researchgate.net This technique is routinely used to confirm the identity of reaction products in the synthesis of new naphthalene-1,4-dione analogues.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within conjugated systems. The naphthoquinone core of this compound is a chromophore that absorbs light in the UV-Vis region. The absorption spectrum is sensitive to the substitution pattern on the ring.

The UV-Visible spectrum of 2-amino-3-bromonaphthalene-1,4-dione was recorded from 200 to 800 nm to characterize its electronic properties. researchgate.net The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax). For instance, the reaction of this compound with cysteine leads to a distinct color change, a property that has been harnessed to develop a colorimetric sensor for cysteine detection. This indicates a significant change in the electronic structure of the chromophore upon reaction. Similarly, photophysical studies, including UV-visible absorption, have been performed on C2-selenylated naphthoquinones to understand their electronic and optical properties. mdpi.com

Spectroscopic Applications in Sensor Development

Spectroscopic analysis of this compound and its derivatives has proven instrumental in the development of chemosensors. The compound this compound has been developed as a simple colorimetric sensor for the detection of Cysteine. researchgate.netresearchgate.net This sensor demonstrates optimal performance in a mixed solution of ethanol (B145695) and HEPES buffer (5:5, v/v) at a pH of 7.0. researchgate.netresearchgate.net The sensing mechanism relies on changes in the UV-visible spectrum upon the addition of Cysteine. researchgate.net In the absence of other amino acids, this compound shows selectivity for Cysteine, a recognition that can be observed by the naked eye. researchgate.net

Derivatives of the parent compound also exhibit significant potential in sensor applications. For instance, 2-amino-3-bromonaphthalene-1,4-dione, a derivative formed from the reaction of 2,3-dibromonaphthalene-1,4-dione, has been identified as an efficient and selective sensor for mercury (Hg²⁺) and nickel (Ni²⁺) ions in methanol-water solvent mixtures. espublisher.comresearchgate.net The characterization of these sensor molecules is thoroughly supported by spectroscopic techniques including FT-IR, ¹H-NMR, and ¹³C-NMR. espublisher.com

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structures

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise molecular and crystal structures of this compound and its derivatives.

The structure of a 1:1 co-crystal of this compound and 1,8-dihydroxyanthracene-9,10-dione has been determined. nih.gov In this co-crystal, the this compound molecule is noted to be nearly planar. nih.gov The analysis revealed that the molecular packing is influenced by C-H⋯O contacts and C=O⋯π interactions. nih.gov

The crystal structures of several derivatives have also been extensively studied. The structure of 2-amino-3-bromonaphthalene-1,4-dione was confirmed by single-crystal X-ray diffraction, which was crucial in understanding the products of reactions involving 2,3-dibromonaphthalene-1,4-dione. espublisher.comresearchgate.net Similarly, the crystal structure of 2-(4-Fluorophenylamino)-3-bromonaphthalene-1,4-dione has been reported. itu.edu.tr Investigations into a series of C(3) substituted 2-(n-alkylamino)-3R-naphthalene-1,4-diones (where R can be a bromine atom) have also utilized single-crystal X-ray analysis to reveal intermolecular and intramolecular hydrogen bonding interactions. nih.gov

Table 1: Selected Crystallographic Data for a this compound Derivative (Note: Data presented is for a representative derivative, 2-amino-3-bromonaphthalene-1,4-dione, as detailed structural data for the parent compound was found in the context of a co-crystal.)

| Parameter | Value (for derivative) | Reference |

| Crystal System | Monoclinic | espublisher.com |

| Space Group | P2₁/c | espublisher.com |

| a (Å) | 10.278(3) | espublisher.com |

| b (Å) | 7.643(2) | espublisher.com |

| c (Å) | 12.019(4) | espublisher.com |

| β (°) | 106.84(3) | espublisher.com |

| Volume (ų) | 902.9(5) | espublisher.com |

Fluorescence Spectroscopy for Sensing Applications

Naphthalene (B1677914) derivatives are recognized as excellent candidates for fluorescence probes due to their rigid planar structure and large π-electron conjugation, which often result in high quantum yields and exceptional photostability. nih.gov

The compound this compound has been utilized as a fluorescent sensor for the selective and sensitive detection of Cysteine. researchgate.netresearchgate.net This application leverages the changes in fluorescence properties upon interaction with the target analyte. researchgate.net The hydrophobic nature of naphthalene-based probes contributes to their excellent sensing and selectivity properties. nih.gov

Furthermore, derivatives such as 2-amino-3-bromonaphthalene-1,4-dione serve as fluorescent chemosensors. This particular compound has been shown to selectively detect Hg²⁺ and Ni²⁺ ions, highlighting the versatility of the bromonaphthalene-dione scaffold in creating sensors for heavy metal cations. espublisher.comresearchgate.net The development of such sensors is a significant area of interest due to the high toxicity of elements like mercury. researchgate.net While some naphthalene derivatives used for sensing have emission spectra in the UV range, others absorb intensely in the visible spectrum, leading to orange or red colors. researchgate.netscispace.com

Cyclic Voltammetry for Electrochemical Behavior

Cyclic voltammetry (CV) is a versatile electrochemical method used to investigate the redox processes of chemical species. sciepub.com This technique provides insights into the electron transfer kinetics and thermodynamic potentials of reversible, quasi-reversible, and irreversible systems. sciepub.com

The electrochemical behavior of derivatives of this compound has been explored using CV. Studies on transition metal complexes of 2-bromo-3-hydroxynaphthalene-1,4-dione determined the redox potentials of the complexes. espublisher.com An important finding from this research was that the ligand becomes more difficult to either reduce or oxidize after it has formed a complex with a metal ion. espublisher.com Other research has also confirmed the use of cyclic voltammetry to characterize the electrochemical properties of various NH- and/or S-substituted 1,4-quinones, including derivatives of 2,3-dibromo-1,4-naphthoquinone. itu.edu.tr These studies are crucial for understanding the electron transfer processes that are fundamental to the applications of these compounds. nih.gov

Computational and Theoretical Investigations of 2 Bromonaphthalene 1,4 Dione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. Studies involving 2-bromonaphthalene-1,4-dione and its derivatives have utilized DFT to elucidate structural and electronic features.

The geometry of this compound has been characterized through X-ray crystallography, often in co-crystals, and these experimental structures serve as a benchmark for computational geometry optimization. In a co-crystal with 1,8-dihydroxyanthracene-9,10-dione, the this compound molecule is observed to be nearly planar. mdpi.comrsc.orgrsc.org The root-mean-square (r.m.s.) deviation for the 13 non-hydrogen atoms is just 0.060 Å. mdpi.comrsc.orgrsc.org The largest deviations from the plane are seen for the bromine atom and one of the carbonyl oxygen atoms. mdpi.comrsc.orgrsc.org

Computational studies on 1,4-naphthoquinone (B94277) derivatives show that the introduction of a bromine substituent influences the electron density distribution in the fused rings. nih.gov To evaluate this, Hirshfeld charge population analysis has been performed, providing insight into the electronic structure by partitioning the electron density among the atoms in the molecule. nih.gov

Table 1: Selected Geometric Data for this compound

| Parameter | Value | Source |

| Molecular Geometry | Nearly Planar | mdpi.comrsc.orgrsc.org |

| RMS Deviation (non-H atoms) | 0.060 Å | mdpi.comrsc.orgrsc.org |

| Maximum Deviation (Br atom) | 0.093 (1) Å | mdpi.comrsc.orgrsc.org |

| Maximum Deviation (Carbonyl-O atom) | 0.099 (1) Å | mdpi.comrsc.orgrsc.org |

This data is derived from X-ray crystallography of a co-crystal and provides a basis for validating DFT-optimized geometries.

Vibrational frequency computations are a standard method to confirm that a DFT-optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). researchgate.net While this technique has been applied to confirm the structures of related aminonaphthoquinone derivatives, specific computed vibrational frequency data for this compound is not available in the reviewed scientific literature. researchgate.netresearchgate.net

Frontier molecular orbital (FMO) theory is used to predict chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are critical for understanding a molecule's ability to act as an electron donor or acceptor. While FMO analysis has been performed for derivatives such as amino-1,4-naphthoquinone-appended triazoles, detailed HOMO-LUMO energy values and analysis for the parent this compound molecule are not detailed in the surveyed research.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. While MD simulations have been conducted on various naphthalene (B1677914) derivatives and their complexes, specific MD studies focusing on this compound to explore its conformational dynamics or interactions in a simulated environment like a solvent box were not found in the reviewed literature. mdpi.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in the crystalline state. This analysis has been performed on this compound as part of a co-crystal study. mdpi.comrsc.org The analysis reveals the significance of several types of interactions in the molecular packing, including C-H···O contacts and C=O···π interactions. mdpi.comrsc.org Additionally, the packing features stacks of this compound molecules with a shortest π–π stacking contact of 3.5760 (9) Å between the different rings of adjacent molecules. mdpi.comrsc.orgrsc.org This detailed analysis of non-covalent interactions is crucial for understanding the crystal engineering principles of this compound.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are instrumental in elucidating structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For analogues of this compound, computational and experimental studies have provided key SAR insights, particularly for anticancer applications.

A study investigating naphthalene-1,4-dione analogues as anticancer agents found that the presence and nature of a substituent at the 2-position significantly influenced cytotoxicity. rsc.org It was demonstrated that 2-bromo-substituted compounds exhibited a more potent cytotoxic profile against HEC1A cancer cells compared to analogues that were unsubstituted or had a methyl group at the same position. rsc.org This suggests that an electron-withdrawing group at this position enhances anticancer activity. rsc.org Molecular docking simulations of related compounds helped to elucidate potential binding modes within target proteins like Keap1. rsc.org

Another study on anilino-1,4-naphthoquinones as EGFR inhibitors highlighted the importance of the substituent on the quinone ring. The variation of this substituent (H, Cl, or Br) had a marked effect on the inhibitory activity, further underscoring the role of the halogen in modulating biological function.

Table 2: Summary of SAR Findings for 2-Bromo-Substituted Naphthoquinones

| Compound Series | Key Finding | Implication | Source |

| Naphthalene-1,4-dione Analogues | 2-bromo-substituted compounds show enhanced cytotoxicity against HEC1A cancer cells compared to methyl or unsubstituted analogues. | An electron-withdrawing group at the 2-position appears to promote anticancer activity. | rsc.org |

| Anilino-1,4-naphthoquinones | Varying the substituent (including Br) on the quinone ring significantly impacts EGFR inhibitory activity. | The halogen atom is a key modulator of biological activity in this class of compounds. |

Theoretical Prediction of Spectroscopic Properties

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. These theoretical calculations provide insights into electronic transitions, vibrational modes, and nuclear magnetic resonance, which complement and help explain experimental data.

For substituted naphthoquinones, TD-DFT computations have been successfully used to predict absorption wavelength maxima (λmax). For instance, in studies of 2-amino-3-bromonaphthalene-1,4-dione (B11864519), a derivative of the target compound, TD-DFT calculations have been employed to corroborate experimental findings from UV-Vis spectroscopy. scispace.com Experimental analysis of this compound itself has shown specific spectroscopic behavior. In a solution of ethanol (B145695) and HEPES buffer, the compound exhibits a distinct color, which changes in the presence of certain analytes like Cysteine, indicating a shift in its electronic properties that can be monitored by UV-Vis spectroscopy. researchgate.net

Theoretical vibrational analysis helps in assigning bands in infrared (IR) spectra. For the naphthoquinone core, characteristic carbonyl (C=O) stretching vibrations are prominent. In the closely related compound, 2-amino-3-bromonaphthalene-1,4-dione, these C=O stretching vibrations are observed in the FT-IR spectrum at 1676 cm⁻¹ and 1619 cm⁻¹. espublisher.com Similarly, for a series of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone analogs, a broad charge transfer band is observed in the UV-Vis spectra between 400 and 600 nm, which is responsible for their red color. researchgate.net

The table below summarizes key spectroscopic data points observed for this compound and its close derivatives, which are often rationalized using theoretical models.

| Spectroscopic Technique | Compound | Observed Feature | Reference |

| UV-Vis | This compound | Colorimetric changes in ethanol/HEPES solution | researchgate.net |

| UV-Vis | 2-bromo-3-(n-alkylamino)-1,4-napthoquinones | Broad charge transfer band (400-600 nm) | researchgate.net |

| FT-IR | 2-amino-3-bromonaphthalene-1,4-dione | C=O stretching vibrations at 1676 cm⁻¹ and 1619 cm⁻¹ | espublisher.com |

| Computational | 2-amino-3-bromonaphthalene-1,4-dione | TD-DFT used to predict wavelength maxima | scispace.com |

Computational Insights into Reaction Mechanisms

Computational modeling has become indispensable for elucidating the complex reaction mechanisms of organic compounds. For this compound and related molecules, theoretical calculations help to map potential energy surfaces, identify transition states, and rationalize product formation.

A notable example is the B(C6F5)3-catalyzed C–C coupling reaction between this compound and indole (B1671886) derivatives in water. acs.org Computational studies and previous reports support a hypothesized mechanism where the Lewis acid, B(C6F5)3, coordinates with water to form a Brønsted acid. acs.org This acid then activates the 1,4-naphthoquinone system, facilitating the nucleophilic attack of the indole at the C-3 position. acs.org This process highlights how computational insights can explain the role of catalysts and the regioselectivity of a reaction.

Furthermore, the reactivity of the bromo-naphthoquinone scaffold is often explored through computational studies of nucleophilic substitution reactions. The reaction between 2,3-dibromonaphthalene-1,4-dione and primary amines, for example, has been investigated using DFT to understand the formation of 2-amino-3-bromonaphthalene-1,4-dione. espublisher.com These studies provide a detailed understanding of the electronic factors that govern the substitution pattern. The general appreciation of the role of non-covalent interactions in reaction mechanisms is a growing trend in computational organic chemistry, moving towards modeling increasingly complex systems and their reaction dynamics. rsc.org

Substituent Effects and Non-Covalent Interactions

The physicochemical properties and reactivity of the naphthalene-1,4-dione core are significantly modulated by the nature and position of its substituents. The bromine atom at the C-2 position in this compound exerts a strong influence through a combination of inductive and resonance effects.

Computational studies using DFT have systematically investigated the impact of various substitution patterns on the 1,4-naphthoquinone framework. A comprehensive study using the ωB97XD/6-311++G(2d,2p) level of theory analyzed models of 1,4-naphthoquinone substituted with -Br and -OH groups. nih.govresearchgate.net These calculations revealed that substituents influence the electronic structure through inductive effects and also affect the molecular geometry, particularly when intramolecular hydrogen bonds can be formed. nih.govresearchgate.net The study employed descriptors such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Hirshfeld atomic charges to quantify these changes. nih.govresearchgate.net A key finding was the establishment of a novel secondary (cooperative) substituent effect, where the influence of bromine substitution is mediated by proton transfer events in systems with multiple hydrogen bonds. nih.govresearchgate.net

Non-covalent interactions are crucial in determining the solid-state architecture of molecular crystals. The crystal structure of a 1:1 co-crystal of this compound and 1,8-dihydroxyanthracene-9,10-dione provides a clear example. iucr.orgiucr.org In this co-crystal, the this compound molecule is nearly planar. iucr.orgiucr.org The molecular packing involves stacks of these molecules, with a notable π–π stacking interaction between the rings of adjacent molecules at a distance of 3.5760 (9) Å. iucr.orgiucr.org

Hirshfeld surface analysis, a powerful computational tool, was used to visualize and quantify the intermolecular interactions in this co-crystal. iucr.org This analysis revealed the significance of not only π–π stacking but also C-H···O contacts and C=O···π interactions in stabilizing the crystal lattice. iucr.org The electrostatic potential mapped onto the Hirshfeld surface shows the distribution of charge, with red regions indicating negative potential and blue regions indicating positive potential. iucr.org

| Intermolecular Contact Type | Contribution to Hirshfeld Surface | Reference |

| H···H | Significant contributor | iucr.org |

| O···H / H···O | Significant contributor | iucr.org |

| C···H / H···C | Significant contributor | iucr.org |

| C···C | Significant contributor | iucr.org |

| C···O / O···C | 9.3% | iucr.org |

These computational investigations underscore that the properties of this compound are a result of a delicate interplay between the electronic effects of the bromine substituent and a network of specific non-covalent interactions.

Applications of 2 Bromonaphthalene 1,4 Dione in Medicinal Chemistry and Biological Research

Anticancer Activity and Mechanisms of Action

Naphthoquinones are recognized for their potential in cancer therapy, with their mechanism of action often linked to the induction of oxidative stress and apoptosis in cancer cells. nih.gov 2-Bromonaphthalene-1,4-dione, a halogenated naphthoquinone, has been specifically investigated for its cytotoxic effects and its ability to serve as a precursor for more potent anticancer compounds. ontosight.airsc.org

Derivatives synthesized using this compound as a starting material have demonstrated notable cytotoxicity against various cancer cell lines. In a study focused on developing analogues of a lead compound, BH10, several 2-bromo-substituted naphthoquinones showed potent activity against the HEC1A endometrial cancer cell line. rsc.orgnih.gov The cytotoxicity, measured as the half-maximal inhibitory concentration (IC₅₀), highlights the effectiveness of these compounds. rsc.org

| Compound | Description | IC₅₀ (μM) | Selectivity Ratio |

|---|---|---|---|

| 8 | 2-bromo-3-(piperidin-1-yl)naphthalene-1,4-dione | 9.55 | 2.15 |

| 9 | 2-bromo-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione | 4.16 | 2.90 |

| 10 | 2-bromo-3-(4-(pyridin-2-yl)piperazin-1-yl)naphthalene-1,4-dione | 1.24 | 2.64 |

| BH10 (Reference) | 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione | 10.22 | 2.51 |

Other studies have explored the cytotoxic potential of related derivatives against a broader range of cancer cell lines, including human ovarian adenocarcinoma (OVCAR-8), human metastatic prostate cancer (PC-3M), and human bronchoalveolar lung carcinoma (NCI-H358M), indicating the scaffold's wide-ranging applicability in cancer research. researchgate.net

The chemical structure of naphthoquinone derivatives is pivotal to their biological activity. rsc.org Research into structure-activity relationships (SAR) has revealed that specific substitutions on the naphthoquinone ring can significantly enhance anticancer potency.

A key finding is the role of the substituent at the C3 position of the naphthoquinone ring. Studies comparing various analogues demonstrated that the presence of an electron-withdrawing group, such as a halogen, at this position promotes cytotoxicity. rsc.orgnih.gov For instance, 2-bromo-substituted compounds consistently showed better cytotoxicity profiles compared to 2-methyl substituted or unsubstituted analogues. rsc.orgnih.gov The nature of the pendent amino group attached to the ring also has a substantial influence on the compound's effectiveness. rsc.org Furthermore, the quinone moiety itself is considered essential for potency. mdpi.com

The anticancer effects of this compound and its analogues are rooted in their ability to modulate critical cellular processes. A primary mechanism is the generation of reactive oxygen species (ROS) through redox cycling. ontosight.ainih.gov The compound this compound (referred to as BrQ in some studies) was found to be significantly more efficient at producing hydrogen peroxide (H₂O₂) compared to menadione (B1676200) (Vitamin K3), another naphthoquinone used in cancer therapy research. scielo.br This pro-oxidative imbalance can damage cellular components, leading to cell death. ontosight.aiscielo.br

Additionally, some quinones are known to interfere with DNA replication, either by intercalating with DNA or by inhibiting key proteins involved in the replication process. nih.gov Research on related compounds suggests that targeting mitochondrial redox defense is another pathway through which these molecules induce cancer cell necrosis. nih.gov

Identifying the specific molecular targets of anticancer compounds is crucial for understanding their mechanism of action and for future drug development. For a closely related 1,4-naphthoquinone (B94277) hit compound, BH10, Kelch-like ECH-associated protein 1 (Keap1) was identified as a potential protein target. rsc.orgnih.gov This discovery was made using avidin (B1170675) pull-down assays with a biotinylated version of the compound. nih.gov Keap1 is a critical regulator of the cellular defense against oxidative and electrophilic stress. nih.gov Targeting Keap1 can disrupt the cell's ability to manage oxidative stress, a vulnerability that can be exploited to selectively kill cancer cells. nih.govmdpi.com

A hallmark of many cancer cells is their altered energy metabolism, characterized by a high rate of glycolysis even in the presence of oxygen—a phenomenon known as the "Warburg effect". rsc.orgnih.govfrontiersin.org Targeting this metabolic feature offers a promising strategy for developing selective anticancer therapies. nih.govoncology-central.com

Research on the naphthoquinone derivative BH10, for which this compound serves as a synthetic precursor for analogues, has shown that it can interfere with this altered metabolic state. rsc.orgnih.gov BH10 was found to alter cellular glucose metabolism by increasing the cellular oxygen consumption rate, which promotes glucose oxidation and inhibits glycolysis. nih.gov This metabolic shift ultimately helps to induce necrosis in cancer cells. nih.gov This mechanism suggests that disrupting the Warburg effect is a key component of the anticancer activity of this class of compounds. nih.gov

Antimicrobial and Antitubercular Activities

Beyond their anticancer properties, 1,4-naphthoquinone derivatives, including those derived from this compound, exhibit significant antimicrobial and antitubercular activities. researchgate.net The 1,4-naphthoquinone structure is found in various natural products known to possess a range of pharmacological properties, including antibacterial and antifungal effects. researchgate.netresearchgate.net

Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. umich.edu In a primary screening against the H37Rv strain of M. tuberculosis, several 2-substituted naphthalene-1,4-dione derivatives showed promising activity. researchgate.netumich.edu For example, halogenated derivatives of 1,4-naphthoquinone have demonstrated strong inhibitory action; 2-bromo-5-hydroxy-1,4-naphthoquinone was reported to have a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus. researchgate.net

The broad antimicrobial spectrum of naphthalene-1,4-dione derivatives has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with many compounds exhibiting significant activity. researchgate.netitu.edu.trnih.gov The mechanism of antimicrobial action is often attributed to their ability to disrupt cellular functions through redox cycling and interaction with thiol groups in proteins.

Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. In one study, imidazopyridinedione derivatives were synthesized through the coupling of this compound with 2-aminopyridine (B139424). mdpi.com One of the resulting pyrrolonaphthoquinones demonstrated a notable antimicrobial response against the Gram-positive bacterium Staphylococcus aureus at lower concentrations. mdpi.com While a similar inhibitory effect was observed at higher concentrations for both S. aureus and the Gram-negative bacterium Escherichia coli, the compound showed more promising and selective action against the Gram-positive bacteria. mdpi.com For instance, a 60 μg/mL concentration of the compound produced a 10 mm zone of inhibition against S. aureus but failed to produce any zone of inhibition in E. coli. mdpi.com

Further research has involved the synthesis of various amino-substituted naphthoquinones from 2-bromo-1,4-naphthoquinone. nih.gov For example, 2-(2-(methylthio)ethylamino)-3-bromonaphthalene-1,4-dione was synthesized from the reaction of 2-bromo-1,4-naphthoquinone and 2-(methylthio)ethylamine (B103984). nih.gov While the broad antibacterial potential of naphthoquinone derivatives is widely recognized, with many exhibiting significant activity, specific data for the direct antibacterial action of this compound itself is often embedded in studies focused on its more complex derivatives. nih.govnih.gov The core 1,4-naphthoquinone structure is known to be a key pharmacophore in the development of various antimicrobial agents.

Antitubercular Activity Against Mycobacterium tuberculosis

The this compound scaffold has served as a starting point for the development of compounds with promising antitubercular properties. In the search for new drugs to combat Mycobacterium tuberculosis, particularly drug-resistant strains, researchers have synthesized various derivatives. researchgate.net

A series of 2-substituted naphthalene-1,4-dione derivatives were synthesized from starting materials including 2-bromonaphthalene (B93597). researchgate.netnih.gov These compounds were screened for their in vitro activity against the M. tuberculosis H37Rv strain. researchgate.netnih.gov Several of the synthesized compounds demonstrated moderate to good activity, with some showing IC50 values (the concentration required to inhibit 50% of the bacterial growth) ranging from 0.3 to 3.9 µg/mL. nih.gov

In another study, a library of amino-1,4-naphthoquinone-appended triazoles was created using a sequential reaction involving this compound. rsc.org These hybrid molecules were also tested against M. tuberculosis H37Rv. rsc.org One of the most active compounds in this series, 2-(((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)(4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione, exhibited a potent IC50 of 1.87 μM. rsc.org This level of activity was noted as being six times more potent than the existing anti-TB drug cycloserine. rsc.org

These findings underscore the importance of the this compound structure as a valuable template for generating new lead compounds in tuberculosis drug discovery.

Structure-Activity Relationships for Antimicrobial Agents

Understanding the structure-activity relationship (SAR) is crucial for optimizing the antimicrobial potency of compounds derived from this compound. Studies have shown that modifications at the 2- and 3-positions of the naphthoquinone ring significantly influence biological activity.

Research into anticancer agents, which often shares mechanistic overlaps with antimicrobial activity, provides insights into the SAR of this class of compounds. In one study, 2-bromosubstituted amine derivatives of naphthalene-1,4-dione were synthesized and compared to their 3-chloro and unsubstituted counterparts. researchgate.netbpasjournals.com The 2-bromo-substituted compounds (8-10 in the study) demonstrated better cytotoxic profiles against HEC1A cancer cells, with IC50 values of 9.55, 4.16, and 1.24 μM, respectively. researchgate.netbpasjournals.com This was an improvement over the 3-chloro analogue (BH10), which had an IC50 of 10.22 μM. researchgate.netbpasjournals.com This suggests that the bromine atom at the 2-position can enhance potency compared to a chlorine atom at the 3-position. researchgate.netbpasjournals.com

Furthermore, the synthesis of 2-halo-3-(N-alkyl or N-aryl)-1,4-naphthoquinone derivatives from 2,3-dihalo-1,4-naphthoquinones has been a strategy to evaluate antimicrobial effects. mdpi.com The introduction of different amine substituents allows for the fine-tuning of the molecule's properties, which can affect its interaction with biological targets and ultimately its antimicrobial efficacy. The general observation is that the electrophilic nature of the quinone core, enhanced by halogenation, is a key factor in its biological activity. ontosight.ai

Antiviral Properties

The 1,4-naphthoquinone scaffold, the core of this compound, is found in numerous natural products that exhibit a wide range of pharmacological properties, including antiviral activity. researchgate.net While direct antiviral testing of this compound is not extensively detailed in the provided research, studies on its derivatives and related compounds are informative.

For instance, a study on various 2-substituted-1,4-naphthoquinones revealed that some derivatives possess in vitro antiviral activity against Influenza-A Virus and Herpes Simplex Virus. researchgate.net This indicates that the 1,4-naphthoquinone skeleton is a viable starting point for the development of antiviral agents. Another related compound, Bonaphthone (6-bromonaphthalene-1,2-dione), an isomer of this compound, has been identified as an antiviral agent with activity against both DNA and RNA viruses. ontosight.ai The broad biological activity of naphthoquinones suggests that derivatives of this compound could also harbor antiviral potential, warranting further investigation. researchgate.net

Antioxidant Activities

The antioxidant potential of naphthoquinone derivatives is a subject of considerable interest, although their activity can be complex, sometimes acting as pro-oxidants depending on the cellular environment. ontosight.ai The redox-active quinonoid system allows these molecules to scavenge reactive oxygen species (ROS), which can help mitigate oxidative stress. ontosight.ai

While specific antioxidant studies on this compound are not prominently featured, research on its derivatives provides some insights. For example, some derivatives of 2-amino-1,4-naphthoquinone have been evaluated for their antioxidant capacity. In one study, a series of naphthoquinone–urazole hybrids showed in vitro antioxidant activity. mdpi.com Similarly, other research has noted that various derivatives of the naphthalene (B1677914) scaffold exhibit free-radical scavenging capabilities. Although some naphthoquinones can generate ROS, certain derivatives may also exhibit protective antioxidant properties under specific conditions. The dual role of naphthoquinones as both potential antioxidants and pro-oxidants is a key aspect of their biological multifunctionality. ontosight.ai

Sensing and Detection Applications

Beyond its therapeutic potential, this compound has found a significant application in the field of analytical chemistry as a chemosensor. Its reactive nature makes it suitable for detecting specific biologically important molecules.

Colorimetric Sensors for Cysteine Detection

A notable application of this compound is its use as a simple but effective colorimetric sensor for the detection of the amino acid cysteine. This sensing capability is highly selective and sensitive, allowing for the detection of cysteine without interference from other common amino acids.

The detection mechanism relies on a distinct color change that can be observed by the naked eye. In a solution containing a mixture of ethanol (B145695) and HEPES buffer at a pH of 7.0, this compound is a pale yellow color. Upon the addition of cysteine, the solution rapidly turns to a deep reddish-brown, indicating the presence of the amino acid. This color change is a result of the specific chemical reaction between the sensor molecule and cysteine. ontosight.ai The sensor has demonstrated its effectiveness not only in simple aqueous solutions but also in more complex biological media like bovine serum albumin, highlighting its potential for practical applications in biochemical assays.

| Sensor Property | Finding |

| Analyte | Cysteine (CySH) |

| Sensor | This compound |

| Solvent System | Ethanol-HEPES solution (5:5, v/v, pH 7.0) |

| Detection Method | Colorimetric (visual) and UV-vis spectroscopy |

| Visual Change | Colorless/pale yellow to reddish-brown in the presence of cysteine |

| Selectivity | High selectivity for cysteine over 17 other natural amino acids |

| Application | Cysteine detection in water solution and bovine serum albumin |

Selective Detection of Metal Ions (e.g., Hg²⁺, Ni²⁺)

The structural framework of this compound is a key component in the development of chemosensors for the selective identification of metal ions. Derivatives of this compound have shown significant potential for detecting mercuric (Hg²⁺) and nickel (Ni²⁺) ions. espublisher.comespublisher.com Research has demonstrated that aminonaphthoquinones, which can be synthesized from 2,3-dibromonaphthalene-1,4-dione, are effective in detecting various transition and heavy metal ions. espublisher.comresearchgate.net

A notable example is the compound 2-amino-3-bromonaphthalene-1,4-dione (B11864519), a derivative that has been shown to be efficient and selective in detecting both Hg²⁺ and Ni²⁺ ions in methanol-water solvent mixtures. espublisher.comespublisher.comresearchgate.net The introduction of an amino group into the naphthoquinone structure creates donor-acceptor chromophores that absorb light more intensely in the visible spectrum, leading to color changes that form the basis of detection. espublisher.comresearchgate.net The selectivity for specific metal ions like Hg²⁺ is a critical feature, as mercury is a highly toxic environmental pollutant that poses significant risks to human health. espublisher.comresearchgate.net Traditional methods for mercury detection often require complex and time-consuming instrumentation, highlighting the need for simpler, more direct analytical methods like those offered by these naphthoquinone-based sensors. researchgate.net

Another study developed a sensor, 2-chloro-3-(thiazol-2-ylamino)naphthalene-1,4-dione, for the highly selective sensing of Hg(II) ions in aqueous solutions. researchgate.net This demonstrates the broader utility of the halogenated naphthoquinone scaffold in designing selective metal ion sensors.

Fluorescence-Based Sensing Mechanisms

The application of this compound derivatives in ion detection is frequently based on fluorescence and colorimetric sensing mechanisms. espublisher.comresearchgate.net These sensors are designed so that interaction with a target analyte, such as a metal ion, induces a change in their optical properties. espublisher.com Quinone derivatives, acting as electron acceptors, are well-suited for creating colorimetric sensors. espublisher.com When electronically linked to a recognition site, chemical transformations upon analyte binding alter their optical characteristics. espublisher.com

The sensing mechanism often involves the formation of a complex between the sensor molecule and the metal ion. For instance, the interaction between 2-amino-3-bromonaphthalene-1,4-dione and Hg²⁺ or Ni²⁺ ions leads to a detectable signal, which can be observed through UV-Visible and fluorescence spectroscopy. espublisher.comresearchgate.net In a related system, a sensor for Cu²⁺ ions exhibited a color change from orange to intense blue upon complexation, which is a hallmark of a colorimetric sensing event. researchgate.net

Furthermore, this compound itself has been developed as a simple colorimetric and fluorescent sensor for the selective detection of the amino acid Cysteine in aqueous solutions. researchgate.netresearchgate.net The interaction with Cysteine causes significant and observable changes in both the UV-vis absorption and fluorescence spectra, allowing for its detection without interference from other amino acids. researchgate.net This interaction, which can be seen by the naked eye, underscores the potential of this compound in biochemical sensing applications. researchgate.net The underlying principle is a chemical reaction between the naphthoquinone and the thiol group of Cysteine, leading to a new product with different photophysical properties. researchgate.net

Drug Development and Lead Molecule Identification

Analogue Synthesis and Biological Evaluation

The this compound scaffold is a valuable starting material for synthesizing analogues with potential therapeutic applications. A key strategy in drug discovery is to create libraries of related compounds to investigate structure-activity relationships (SAR) and identify lead molecules with improved potency and selectivity.

In one study focused on developing new anticancer agents, this compound was used as a starting material to synthesize a series of 2-bromo-3-amino-naphthalene-1,4-dione analogues. nih.govrsc.org This work was based on a previously identified lead compound, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10), which showed cancer-specific cytotoxicity. nih.govrsc.org By replacing the chlorine atom with bromine and varying the amine substituent, researchers aimed to improve the biological activity. nih.govrsc.org

The biological evaluation of these synthesized analogues against the HEC1A endometrial cancer cell line revealed that the 2-bromo-substituted compounds exhibited enhanced cytotoxicity compared to the original lead compound. rsc.org This highlights the importance of the halogen substituent at the 2-position for bioactivity.

Table 1: Cytotoxicity of 2-Bromo-Substituted Naphthalene-1,4-dione Analogues

The naphthalene-1,4-dione core is a privileged scaffold in medicinal chemistry, with derivatives being evaluated for a wide range of biological activities, including antimycobacterial, antimalarial, and as EGFR tyrosine kinase inhibitors. nih.govrsc.orgacs.org

Pharmacokinetic Profiling of Promising Candidates

Following the identification of lead compounds through biological evaluation, assessing their pharmacokinetic (PK) properties is a critical step in the drug development process. A favorable PK profile, which includes absorption, distribution, metabolism, and excretion (ADME), is essential for a compound to be a viable drug candidate.

In the study that synthesized analogues of the anticancer agent BH10, the most promising imidazole (B134444) derivative, compound 44 , underwent in vivo pharmacokinetic profiling. rsc.orgresearchgate.net Mice were administered the compound by oral gavage, and plasma concentrations were measured over time. researchgate.net This analysis is crucial for understanding how the drug is processed in a living system and helps in determining its potential for further development.

The results showed that compound 44 achieved a maximum plasma concentration (Cmax) and had a measurable half-life (t½), providing essential data for its drug-like properties. researchgate.net

Table 2: In Vivo Pharmacokinetic Profile of Compound 44

This type of profiling is essential for optimizing lead compounds. For instance, research on other quinone-based therapeutic agents has focused on modifications to improve pharmacokinetic parameters alongside biological efficacy. rsc.org While detailed PK data for many this compound derivatives are not widely published, the process of evaluating promising candidates, as demonstrated with compound 44 , is a standard and vital part of the journey from a synthesized analogue to a potential drug. researchgate.net

Table 3: List of Mentioned Chemical Compounds

Potential Applications in Materials Science

Crystallization of Materials

The formation of co-crystals represents a primary activity within crystal engineering, aimed at creating new solid forms with modified or improved properties. iucr.orgiucr.org In this context, 2-bromonaphthalene-1,4-dione has been successfully used to form a 1:1 co-crystal with 1,8-dihydroxyanthracene-9,10-dione. iucr.orgnih.gov The isolation of this co-crystal occurred serendipitously during attempts to react the two components, but it was later confirmed that co-crystallization from an equimolar solution readily produces the same product. iucr.orgiucr.org

Table 1: Crystallographic Data for the Co-crystal of this compound and 1,8-dihydroxyanthracene-9,10-dione

| Parameter | Value |

|---|---|

| Systematic Name | 2-bromo-1,4-dihydronaphthalene-1,4-dione–1,8-dihydroxy-9,10-dihydro-anthracene-9,10-dione (1/1) |

| Molecular Formula | C₁₀H₅BrO₂·C₁₄H₈O₄ |

| Planarity (r.m.s. deviation) | 2-bromonaphthoquinone: 0.060 Å |

| 1,8-dihydroxyanthraquinone: 0.022 Å |

Non-linear Optical Materials Enhancement

Co-crystallization is a recognized strategy for enhancing the properties of materials, including the development of advanced non-linear optical (NLO) materials. iucr.orgiucr.org While direct NLO measurements on the this compound co-crystal have not been detailed, the principle of using co-crystals for this purpose is well-established. iucr.org Research into 2D materials has shown that elements like bromine and oxygen play a crucial role in materials with significant NLO effects. rsc.org This suggests that crystalline structures incorporating this compound are promising candidates for investigation in the field of non-linear optics. rsc.org

Development of Chemosensors

The reactivity of this compound and its derivatives has been harnessed for the development of selective chemosensors.

A simple colorimetric sensor for the detection of Cysteine has been developed using this compound. researchgate.net The sensor demonstrates optimal performance in a 5:5 (v/v) mixture of ethanol (B145695) and HEPES buffer at a pH of 7.0. researchgate.net The presence of Cysteine induces a visible color change, providing a straightforward detection method. researchgate.net

Furthermore, derivatives of the parent compound have shown high selectivity for heavy metal ions. A compound identified as 2-amino-3-bromonaphthalene-1,4-dione (B11864519), formed from the reaction of 2,3-dibromonaphthalene-1,4-dione, has proven to be an efficient and selective sensor for both Mercury(II) (Hg²⁺) and Nickel(II) (Ni²⁺) ions. espublisher.com The introduction of an amino group creates a donor-acceptor chromophore that absorbs intensely in the visible spectrum, enabling colorimetric detection. espublisher.com

Table 2: Chemosensor Applications and Performance

| Sensor Compound | Analyte | Method | Key Finding |

|---|---|---|---|

| This compound | Cysteine | Colorimetric | Visible color change in ethanol-HEPES solution. researchgate.net |

Coordination Chemistry and Metal Complexes

The coordination chemistry of naphthoquinones is a field of significant interest due to applications in materials science. espublisher.comespublisher.com Research has focused on the synthesis and characterization of transition metal complexes using a derivative, 2-bromo-3-hydroxynaphthalene-1,4-dione (B1584124), as a ligand. espublisher.comespublisher.com

Transition metal complexes of Cobalt(II), Nickel(II), Copper(II), and Zinc(II) have been synthesized using 2-bromo-3-hydroxynaphthalene-1,4-dione (abbreviated as L). espublisher.comespublisher.com The synthesis involves the reaction of the ligand with the respective metal chlorides in a methanol (B129727) solvent. espublisher.com The resulting complexes generally have the composition [M(L)₂(H₂O)₂], where the ligand and water molecules are coordinated in a trans, trans arrangement. espublisher.comespublisher.com

Characterization using FT-IR spectroscopy revealed shifts in the carbonyl frequency upon complexation. espublisher.com For the copper complex, the frequency shifted to a higher wavenumber, while for the nickel and cobalt complexes, it shifted to a lower wavenumber, indicating coordination with the metal ions. espublisher.com The composition of the complexes was further confirmed by thermogravimetric analysis. espublisher.comespublisher.com

The electrochemical properties of the synthesized complexes were investigated using cyclic voltammetry. espublisher.comespublisher.com These studies determined the redox potentials of the complexes and revealed that the ligand becomes more difficult to reduce or oxidize after it has formed a complex with a metal ion. espublisher.com

The magnetic properties of the complexes were studied using a Faraday balance at room temperature. espublisher.com The copper(II) complex exhibits paramagnetic behavior, which is influenced by Cu(II)···Cu(II) interactions. nih.gov The magnetic behavior of such complexes is often governed by exchange interactions between the metal center and the radical ligand or between adjacent metal centers. nih.gov

Table 3: Properties of Transition Metal Complexes with 2-bromo-3-hydroxynaphthalene-1,4-dione Ligand

| Metal Ion | Complex Formula | Carbonyl Frequency (cm⁻¹) Shift | Electrochemical Behavior |

|---|---|---|---|

| Co(II) | [Co(L)₂(H₂O)₂] | Lower (by 3 cm⁻¹) | Ligand reduction potential shifted higher. espublisher.comespublisher.com |

| Ni(II) | [Ni(L)₂(H₂O)₂] | Lower (by 3 cm⁻¹) | Ligand reduction potential shifted higher. espublisher.comespublisher.com |

| Cu(II) | [Cu(L)₂(H₂O)₂] | Higher (by 17 cm⁻¹) | Ligand reduction potential shifted higher. espublisher.comespublisher.com |

Data sourced from Engineered Science Publisher. espublisher.comespublisher.com

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization Pathways for Enhanced Bioactivity

The core structure of 2-bromonaphthalene-1,4-dione serves as a versatile starting point for chemical synthesis, allowing for the introduction of various functional groups to modulate its biological properties. The bromine atom at the C2 position is an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity is actively being exploited to create libraries of new derivatives with potentially enhanced or novel bioactivities.

Researchers have successfully synthesized new analogues by reacting this compound with a range of nucleophiles, including amines and phenols. rsc.orgrsc.org For instance, a one-pot synthesis method has been developed to produce a library of thirty 2-phenoxy-1,4-naphthoquinone derivatives by reacting this compound with various phenols in the presence of a base. rsc.org Studies have shown that substituting the bromo group with different amine-containing moieties can lead to compounds with significant cytotoxic profiles against cancer cell lines. rsc.org Specifically, 2-bromo-substituted compounds demonstrated better cytotoxicity against HEC1A cancer cells compared to their 2-chloro or unsubstituted counterparts, suggesting the electron-withdrawing nature of the halogen at this position is crucial for activity. rsc.org

Other synthetic strategies include:

Coupling with Hydroxyquinolines: Reaction with 8-hydroxyquinoline (B1678124) derivatives in the presence of potassium tert-butoxide yields new compounds that have been identified as efficient substrates for the NQO1 enzyme, an important target in cancer therapy. mdpi.com

Synthesis of Heterocycles: The compound is a precursor for creating more complex heterocyclic structures. For example, it can be coupled with 2-amino pyridine (B92270) to synthesize imidazopyridinedione derivatives. rsc.org